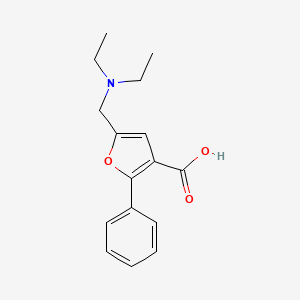

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid

Descripción general

Descripción

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid: is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a phenyl group, a carboxylic acid group, and a diethylaminomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

Attachment of the Diethylaminomethyl Group: This step involves the alkylation of the furan ring with diethylamine and formaldehyde under basic conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the diethylaminomethyl group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The phenyl group and the furan ring can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research Applications

-

Antitumor Activity

- Research indicates that derivatives of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid exhibit promising antitumor activity. These compounds have been shown to inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents.

-

Antimicrobial Properties

- Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit microbial growth could be beneficial in treating infections resistant to conventional antibiotics.

-

Neuropharmacology

- The diethylamino group may confer neuroactive properties, which could be explored for developing treatments for neurological disorders. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis due to its reactive functional groups:

- Nucleophilic Substitutions : The diethylamino group can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex molecules.

- Carboxylic Acid Derivatives : The carboxylic acid functionality can be transformed into various derivatives, expanding its utility in synthetic organic chemistry.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting a dose-dependent effect on cancer cell proliferation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains. It demonstrated effective inhibition of growth, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with biological receptors, while the furan ring and phenyl group contribute to the compound’s overall activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylfuran-3-carboxylic acid: Lacks the diethylaminomethyl group, resulting in different chemical and biological properties.

5-Methyl-2-phenylfuran-3-carboxylic acid: Contains a methyl group instead of the diethylaminomethyl group, leading to variations in reactivity and applications.

5-Diethylaminomethyl-2-furancarboxylic acid:

Uniqueness

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid is unique due to the presence of the diethylaminomethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid, often referred to as a hydrochloride salt in its active form, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 309.79 g/mol. The compound features a furan ring, a diethylamino group, and a phenyl group, which contribute to its reactivity and biological activity. The carboxylic acid functional group (-COOH) allows for various chemical reactions, while the diethylamino group enhances its pharmacological properties .

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy. Some key findings include:

- Antitumor Activity : Various derivatives of this compound have shown promise in inhibiting cancer cell growth. In particular, studies have indicated that compounds similar to this structure can modulate pathways involved in tumorigenesis, potentially offering therapeutic benefits for cancers such as melanoma and breast cancer .

- Mechanism of Action : The compound is believed to interact with specific receptors involved in angiogenesis, such as the KDR (kinase insert domain receptor) and FLK-1 (fetal liver kinase 1). This interaction may inhibit vascular growth associated with tumors, thus limiting their progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by over 50% at specific concentrations.

- Animal Models : In vivo studies using murine models of cancer have shown that administration of this compound leads to a significant reduction in tumor size compared to control groups. These findings suggest its potential as an effective anticancer agent .

- Pharmacological Profiles : Comparative studies with structurally similar compounds indicate that modifications to the diethylamino or phenyl groups can significantly alter biological activity. For example, substituting different alkyl chains or functional groups can enhance or diminish efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Morpholin-4-methyl-2-phenyl-furan-3-carboxylic acid | Morpholine instead of diethylamino | Potentially different pharmacological profiles |

| 5-Diethylaminomethyl-2-methyl-furan-3-carboxylic acid | Methyl substitution at the furan position | May exhibit altered biological activity |

| 5-Methyl-2-phenyl-furan-3-carboxylic acid | Lacks diethylamino group | Simpler structure may lead to different reactivity |

This table illustrates how slight modifications can lead to significant differences in biological activity and therapeutic potential.

Propiedades

IUPAC Name |

5-(diethylaminomethyl)-2-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-17(4-2)11-13-10-14(16(18)19)15(20-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOVMQMLNCCFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963026 | |

| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-94-9 | |

| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.